4-Chloro-2-cyclopropylmethoxybenzaldehyde
Overview
Description
“4-Chloro-2-methoxybenzaldehyde” is an organic compound . It can be produced by the oxidation of 4-chlorobenzyl alcohol . It can be further oxidized to 4-chlorobenzoic acid . It will react with malononitrile to form 4-chlorobenzylidenylmalononitrile .
Synthesis Analysis
The synthesis of “4-Chloro-2-methoxybenzaldehyde” involves several steps . The process includes the use of various chemicals such as Phenylboronic acid, 1,2-Dibromobenzene, 2-Bromobenzaldehyde, Naphthalene-1-boronic acid, Palladium on carbon, 3-Formylphenylboronic acid, 4-Formylphenylboronic acid, Tetrakis (triphenylphosphine)palladium (0), and Palladium (II) chloride .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-methoxybenzaldehyde” is represented by the empirical formula C8H7ClO2 . It has a molecular weight of 170.59 . The SMILES string representation is COc1cc (Cl)ccc1C=O .Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-2-methoxybenzaldehyde” are complex and involve various stages . These reactions occur at the benzylic position and are very important for synthesis problems .Physical and Chemical Properties Analysis
“4-Chloro-2-methoxybenzaldehyde” is a solid substance . It has a melting point of 70-75 °C .Scientific Research Applications
Organic Synthesis and Chemical Properties
- A study explored the synthesis of highly stereoselective polysubstituted cyclopropane derivatives using a one-pot two-step tandem reaction. These derivatives, including compounds structurally related to 4-Chloro-2-cyclopropylmethoxybenzaldehyde, were evaluated for their antimicrobial and nematicidal activities, revealing significant activity against various bacterial and fungal strains (Banothu, Basavoju, & Bavantula, 2015).
Materials Science and Liquid Crystals
- Research on Schiff-base macrocyclic complexes involving pendant-armed dialdehydes related to this compound demonstrated the influence of zinc halide templates on constructing macrocyclic complexes. This study highlights the role of molecular structure in determining the properties of macrocyclic complexes, which could be relevant in materials science and coordination chemistry (Chen, Zhang, Jin, & Huang, 2014).
Medicinal Chemistry and Bioactive Compounds
- A synthesis method was developed for an impurity in crude Roflumilast, illustrating the importance of synthetic chemistry in pharmaceutical development and quality control. This approach, involving steps such as alkylation and oxidation, could be applicable to the synthesis and analysis of compounds like this compound in pharmaceutical contexts (Zhang, Lin, Li, Dong, Chen, & Wang, 2014).
Environmental Chemistry and Solubility Studies
- The solubility and activity coefficients of chlorinated organic compounds in water were determined, which is crucial for understanding the environmental fate and behavior of such chemicals. While this study focused on different chlorinated phenols, it underscores the relevance of solubility data for environmental risk assessment and remediation strategies related to chlorinated organic compounds (Larachi, Leroux, Hamoudi, Bernis, & Sayari, 2000).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-2-(cyclopropylmethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-10-4-3-9(6-13)11(5-10)14-7-8-1-2-8/h3-6,8H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPLHIJBUASDTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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